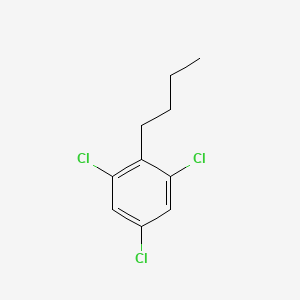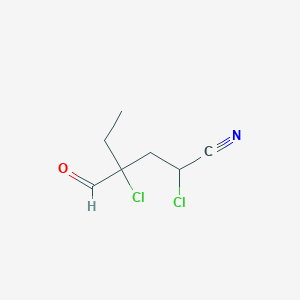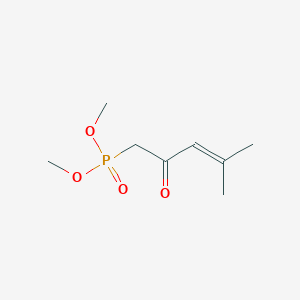
2-Butanone, 4-hydroxy-4-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is an organic compound that belongs to the class of beta-hydroxy ketones. This compound is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through several methods. One common approach involves the use of 1,3-butanediol as a starting material. The reaction typically involves the addition of a catalyst, water, and a water entrainer into a reaction vessel. The mixture is then heated to a temperature range of 60 to 75 degrees Celsius. Hydrogen peroxide is added dropwise to the mixture, followed by distillation hydration. The reaction is continued until the content of 1,3-butanediol is significantly reduced, and the target product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through biotechnological methods. One such method involves the use of nicotinamide cofactor-dependent oxidoreductases for the bioproduction of the compound. This method employs an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase. The enzymes are immobilized on functionalized single-walled carbon nanotubes, which enhances the stability and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme catalysis and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2-butanone
- 4-Hydroxy-4-(4-hydroxyphenyl)-2-butanone
- 4-Hydroxy-4-(4-methylphenyl)-2-butanone
Uniqueness
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other beta-hydroxy ketones. This structural feature enhances its utility in various research applications and industrial processes .
Eigenschaften
CAS-Nummer |
106012-19-5 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-hydroxy-4-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5,9,12H,6H2,1H3 |
InChI-Schlüssel |
TVUXQVOEAFYAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
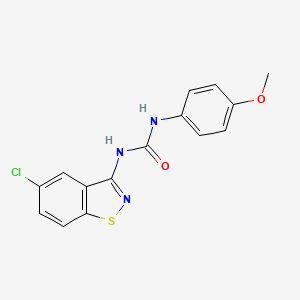

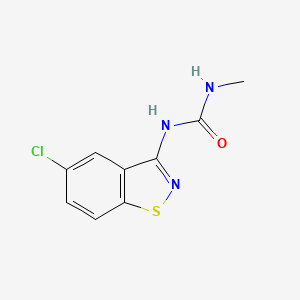
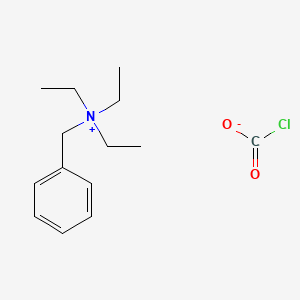
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
